5-Bromo-2-Methoxycinnamic Acid is an organic compound characterized by its molecular formula . It is a derivative of cinnamic acid, distinguished by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals.
5-Bromo-2-Methoxycinnamic Acid is synthesized through bromination of 2-Methoxycinnamic Acid, typically using bromine in a suitable solvent such as acetic acid or chloroform. It falls under the classification of aromatic carboxylic acids and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer effects .
The synthesis of 5-Bromo-2-Methoxycinnamic Acid generally involves the following steps:
The molecular structure of 5-Bromo-2-Methoxycinnamic Acid can be represented as follows:
The structural representation can be visualized using chemical drawing software or databases that provide molecular visualization tools.
5-Bromo-2-Methoxycinnamic Acid is involved in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-Bromo-2-Methoxycinnamic Acid involves its role as a reagent in synthetic processes and its potential biological activities:
The efficacy of 5-Bromo-2-Methoxycinnamic Acid can be influenced by environmental factors such as pH, temperature, and concentration of reactants during chemical reactions.
5-Bromo-2-Methoxycinnamic Acid has several significant applications:
This compound's unique properties make it valuable across multiple scientific fields, particularly in research aimed at developing new therapeutic agents.
Regioselective bromination at the C5 position of 2-methoxycinnamate scaffolds presents significant challenges due to competing electrophilic aromatic substitution (EAS) at C3 and C6. Conventional unprotected bromination often yields mixtures, as evidenced by the synthesis of brominated benzoic acids where 5-bromo/3-bromo isomer ratios of 62:38 are typical without protective strategies [3]. To overcome this, protective group strategies have been developed:
Table 1: Bromination Selectivity Under Different Conditions
Substrate | Bromination Agent | Catalyst | C5 Selectivity | Isomer Ratio (5-Br:3-Br) |
---|---|---|---|---|
2-Methylbenzoic acid | Br₂ (1.5 eq) | None | 62% | 62:38 [3] |
Acetylated guaiacol | Br₂ (stoichiometric) | Iron powder | >90% | >95:5 [1] |
6-Methoxyquinoline | Br₂ (3 eq) | None | 75%* | 10 mono vs. tribromide [2] |
* Quinoline core functionalized at C5 position
The biological and material science utility of cinnamic acids depends critically on stereochemical purity, with the trans-isomer exhibiting superior stability and reactivity. 5-Bromo-2-methoxycinnamic acid’s trans-configuration is favored under specific conditions:
Conventional bromination generates stoichiometric HBr waste and toxic halogen reagents. Sustainable alternatives include:
Table 2: Sustainability Metrics for Bromination Methods
Method | Atom Economy | Solvent Intensity | Byproduct Mitigation | Yield |
---|---|---|---|---|
Classical Br₂ (no catalyst) | 68% | High (DCM required) | None (HBr waste) | 60–70% [3] |
Fe-catalyzed Br₂ | 89% | Moderate (DCM/H₂O) | HBr conversion to Br₂ | 88–97% [1] |
Enzymatic bromination* | >95% | Low (aqueous) | Minimal | Under study [2] |
*Based on analogous quinoline functionalization studies
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3